CID 78066171
Description
However, PubChem CIDs are unique numerical identifiers assigned to chemical substances in the PubChem database, which catalogues structural, physicochemical, and bioactivity data for small molecules. For CID 78066171, a comprehensive analysis would typically include its molecular formula, structural classification, and biological or industrial relevance. This highlights the need to consult primary PubChem entries or specialized literature for detailed information .
Properties
Molecular Formula |
C17H21AsIO |
|---|---|
Molecular Weight |
443.17 g/mol |
InChI |
InChI=1S/C17H20AsO.HI/c1-17(2,3)18(4)13-9-5-7-11-15(13)19-16-12-8-6-10-14(16)18;/h5-12H,1-4H3;1H |
InChI Key |
HUGYPBDCTJRFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Multicomponent Reactions (MCRs) Involving Heterocyclic Systems
MCRs are pivotal for synthesizing complex heterocycles. For example, the reaction of ninhydrin, malononitrile, and diamines in water produces imidazolidin-2-ylidene-indenediones with yields up to 98% under catalyst-free conditions. Key steps include:
-
Knoevenagel condensation between ninhydrin and malononitrile.
-
Nucleophilic attack by diamines, followed by cyclization and HCN elimination .
Functional Group Transformations
Reactive sites in heterocycles (e.g., amino, sulfonyl, carbonyl groups) enable diverse derivatization. For example:
-
Sulfonamide formation : Reaction of amines with sulfonyl chlorides under basic conditions (e.g., K₂CO₃, acetonitrile) .
-
Urea/thiourea synthesis : Treatment with urea or thiourea in polar solvents (e.g., ethanol, water) .
Example Pathway :
text1-Arylhydrazinecarbonitrile + 2-chloro-4,5-dihydro-1H-imidazole → 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines [6]
Catalytic and Solvent Effects
-
Catalysts : NiCl₂ or Fe-based catalysts facilitate C–N/C–S bond formation in Hirao or dehydrogenative coupling reactions .
-
Solvents : Water is increasingly favored for green synthesis, as seen in ninhydrin-based MCRs .
| Reaction Type | Catalyst | Solvent | Temperature | Yield Range (%) |
|---|---|---|---|---|
| Cyclocondensation | None | H₂O | RT | 73–98 |
| Sulfonylation | K₂CO₃ | Acetonitrile | 115°C | 76–85 |
Mechanistic Insights
-
Knoevenagel-Adduct Formation : Critical for initiating MCRs, as observed in the synthesis of indenoquinoxalines .
-
Cyclization Pathways : Intramolecular nucleophilic attacks (e.g., NH₂ groups on carbonyl carbons) drive ring closure .
-
Ninhydrin + malononitrile → Knoevenagel adduct.
-
Diamine nucleophilic attack → Intermediate with HCN elimination.
Analytical Validation
Scientific Research Applications
CID 78066171 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and molecular interactions. In medicine, it could be explored for its potential therapeutic effects. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 78066171 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct comparisons involving CID 78066171 are absent in the evidence, general methodologies for comparing chemical compounds can be inferred from the guidelines and research practices outlined:
Structural and Functional Comparisons
- Structural Analogues: Compounds with similar backbones or functional groups (e.g., chlorinated dibenzodioxins, ginsenosides) are often compared using spectral data (e.g., ESI-MS with collision-induced dissociation (CID) for fragmentation patterns) .
- Pharmacological Properties : For bioactive compounds, comparisons may focus on docking scores (e.g., Table 5 in ) or efficacy metrics like IC₅₀ values. For example, probiotics reduced chemotherapy-induced diarrhea (CID) incidence by 26.4% in clinical trials, outperforming controls .

Physicochemical Properties
Key properties for comparison include:
Limitations and Recommendations
The evidence provided lacks specific data on this compound, underscoring the following gaps:
Structural Data: No PubChem metadata or spectral profiles (e.g., NMR, IR) are included.
Experimental Validation : Absence of docking studies, pharmacological assays, or synthetic routes.
For authoritative comparisons, consult:
- PubChem : https://pubchem.ncbi.nlm.nih.gov/
- Reaxys or SciFinder : For synthetic pathways and property databases.
- Clinical Trials : For bioactivity data (e.g., chemotherapy adjuvants in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

